molecular formula C15H12Cl3NO2 B14244171 4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide CAS No. 478694-52-9

4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide

Cat. No.: B14244171
CAS No.: 478694-52-9
M. Wt: 344.6 g/mol
InChI Key: PZOJYIQLWJBXKI-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of chloro, dichloro, ethyl, and hydroxy functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide typically involves the reaction of 3,5-dichloro-4-ethyl-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-chloroaniline in the presence of a base, such as triethylamine, to yield the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

4-Chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide is unique due to the presence of the ethyl and hydroxy functional groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

478694-52-9

Molecular Formula

C15H12Cl3NO2

Molecular Weight

344.6 g/mol

IUPAC Name

4-chloro-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H12Cl3NO2/c1-2-10-11(17)7-12(14(20)13(10)18)19-15(21)8-3-5-9(16)6-4-8/h3-7,20H,2H2,1H3,(H,19,21)

InChI Key

PZOJYIQLWJBXKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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